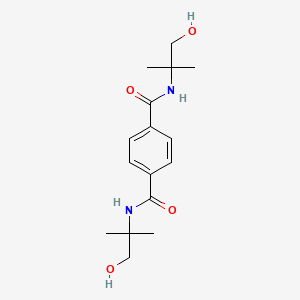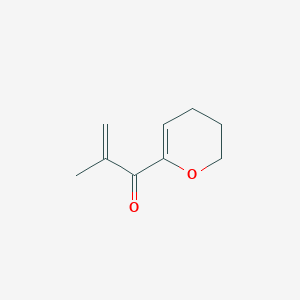
1,1'-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) is an organic compound characterized by the presence of two 3,4-dimethoxybenzene groups connected via a prop-1-ene-1,3-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) typically involves the reaction of 3,4-dimethoxybenzene with a suitable prop-1-ene-1,3-diyl precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from 3,4-dimethoxybenzene, which is then reacted with a prop-1-ene-1,3-diyl halide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced derivatives with hydrogenated benzene rings.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,3-Propanediyl)bis(3,4-dimethoxybenzene): Similar structure but with a different linker.
1,1’-(1,3-Butadiene-1,4-diyl)bis(3,4-dimethoxybenzene): Contains a butadiene linker instead of a propene linker.
Uniqueness
1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) is unique due to its specific prop-1-ene-1,3-diyl linker, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
916759-80-3 |
|---|---|
Fórmula molecular |
C19H22O4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-[3-(3,4-dimethoxyphenyl)prop-1-enyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C19H22O4/c1-20-16-10-8-14(12-18(16)22-3)6-5-7-15-9-11-17(21-2)19(13-15)23-4/h5-6,8-13H,7H2,1-4H3 |
Clave InChI |
MOMMKFDTKODTQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC=CC2=CC(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-](/img/structure/B12598891.png)
![2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12598897.png)
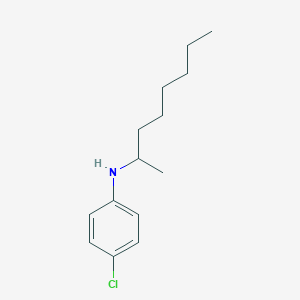
![5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B12598917.png)
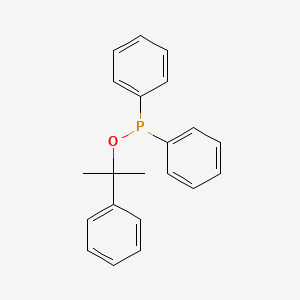
![3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12598929.png)
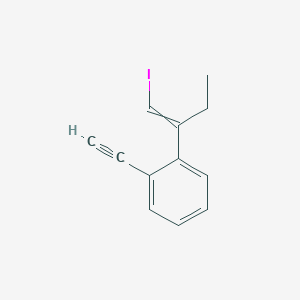
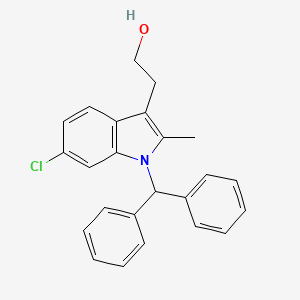
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
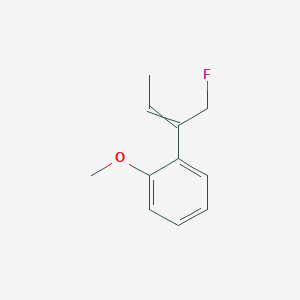
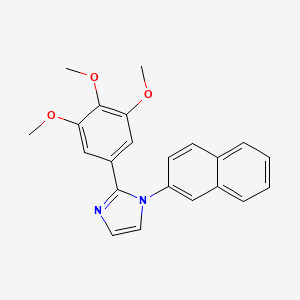
![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)
